molecular formula C22H18FN5O2S B14976110 N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B14976110
M. Wt: 435.5 g/mol
InChI Key: JDEWYIIUKABKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-methylbenzyl group at position 3 and a thioether-linked acetamide moiety at position 2. This compound belongs to a broader class of 4-oxo-heterocyclic derivatives, which are frequently explored for their pharmacological activities, including antimicrobial, enzyme inhibitory, and receptor antagonism .

Properties

Molecular Formula

C22H18FN5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18FN5O2S/c1-14-2-4-15(5-3-14)12-28-21(30)19-20(25-11-10-24-19)27-22(28)31-13-18(29)26-17-8-6-16(23)7-9-17/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

JDEWYIIUKABKJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pteridinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the sulfanylacetamide moiety: This is typically done through a thiol-ene reaction or a similar coupling reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1.1. Antimicrobial Derivatives (AJ5a–j Series)

Compounds such as 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxo-thiazolidine-3-yl)acetamide (AJ5a–j) exhibit structural similarities but differ in substituents on the thiazolidinone and quinazolinone rings. For example, AJ5d (Yield: 61%) demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the 4-chlorophenyl group enhancing membrane penetration .

2.1.2. Enzyme Inhibitors

Derivatives like N-cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide () replace the pteridinone core with quinazolinone and vary the N-alkyl groups (e.g., cyclohexyl, cyclopentyl). These modifications influence inhibitory potency against Mycobacterium tuberculosis II型NADH dehydrogenase, with fluorinated cyclohexyl groups (e.g., N-(4,4-difluorocyclohexyl)- analogs) showing enhanced activity due to increased lipophilicity .

2.1.3. CXCR3 Receptor Antagonists

Compounds such as VUF10085 (AMG-487) and TAK-779 () share the 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl scaffold but incorporate bulkier substituents (e.g., trifluoromethoxyphenyl, benzocycloheptenyl). These structural differences confer non-competitive antagonism and inverse agonism at CXCR3 receptors, critical for inflammatory disease therapeutics .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Water Solubility (mg/mL) Key Substituents Biological Target
Target Compound 435.45 3.2 0.02 4-methylbenzyl, 4-fluorophenyl Under investigation
AJ5d (antimicrobial) 498.92 3.8 0.01 4-chlorophenyl, thiazolidinone Gram-positive/-negative bacteria
VUF10085 (CXCR3 antagonist) 602.55 4.5 <0.001 Trifluoromethoxyphenyl, pyridinyl CXCR3 receptor
N-(4,4-difluorocyclohexyl)- analog 393.40 2.9 0.15 Difluorocyclohexyl II型NADH dehydrogenase

*Calculated using ChemSpider/PubChem data .

Key Research Findings

Antimicrobial Efficacy : AJ5 derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming earlier analogs without the 4-chlorophenyl group .

Enzyme Inhibition : Fluorinated cyclohexyl derivatives () exhibit IC₅₀ values of 0.5–1.2 µM against M. tuberculosis enzymes, correlating with their LogP and fluorine content .

Receptor Binding: VUF10085 demonstrates sub-nanomolar affinity (Kᵢ = 0.3 nM) for CXCR3, attributed to hydrophobic enclosure by trifluoromethoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.